molecular formula C15H15BrN2O2 B7634726 N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B7634726
M. Wt: 335.20 g/mol
InChI Key: FYHFHLUFGCOIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD0705 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mechanism of Action

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its pharmacological effects by binding to the bromodomain of BET proteins, thereby inhibiting their activity. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to the promoter regions of genes. By inhibiting BET proteins, N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide reduces the expression of genes involved in cell proliferation, inflammation, and other pathological processes.
Biochemical and Physiological Effects
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases. N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been shown to have a high selectivity for BET proteins and does not affect the activity of other bromodomain-containing proteins.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. It has also been reported to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide, including the development of more potent and selective inhibitors of BET proteins. The use of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide in combination with other drugs for the treatment of cancer and other diseases is also an area of active research. In addition, the role of BET proteins in various physiological and pathological processes is still not fully understood, and further studies are needed to elucidate their functions.

Synthesis Methods

The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves a series of chemical reactions, starting with the reaction of 2-bromo-1-phenyl-1H-indene with methyl 3-aminobenzoate to form 2-(3-aminobenzo[b]furan-2-yl)-1-phenylethan-1-one. The intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to form N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide. The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been reported in several research articles, and the compound has been synthesized using different methods.

Scientific Research Applications

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing apoptosis. N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-9-6-12(18-20-9)8-15(19)17-14-5-2-10-7-11(16)3-4-13(10)14/h3-4,6-7,14H,2,5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHFHLUFGCOIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC2CCC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

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